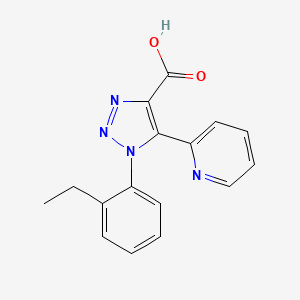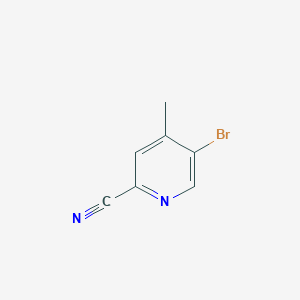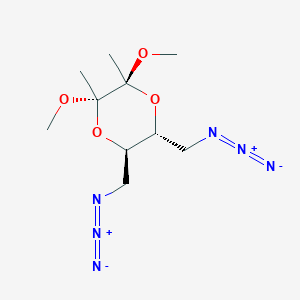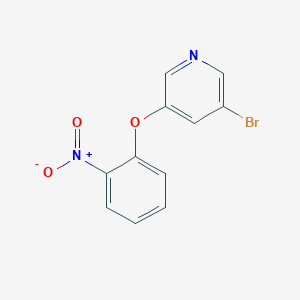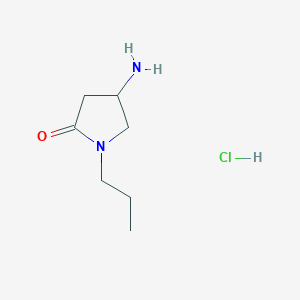amine CAS No. 1082041-25-5](/img/structure/B1523592.png)
[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine
Overview
Description
(5,6-dihydro-2H-pyran-3-yl)methylamine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is also known by its CAS number 1082041-25-5 .
Molecular Structure Analysis
The molecular structure of (5,6-dihydro-2H-pyran-3-yl)methylamine consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . Attached to this ring is a methylamine group .
Chemical Reactions Analysis
While specific chemical reactions involving (5,6-dihydro-2H-pyran-3-yl)methylamine are not available, related compounds such as dihydropyran are often used in organic synthesis . Dihydropyran compounds can participate in various chemical reactions, including those involving the addition of hydrogen atoms .
Physical And Chemical Properties Analysis
(5,6-dihydro-2H-pyran-3-yl)methylamine has a molecular weight of 127.18 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Scientific Research Applications
Antimicrobial and Anticoccidial Activity
(5,6-dihydro-2H-pyran-3-yl)methylamine derivatives have been researched for their antimicrobial and anticoccidial properties. Georgiadis (1976) studied the antimicrobial activity of amine adducts and found them to be effective against certain microbial strains. Importantly, these compounds showed significant activity as coccidiostats, providing protection against Eimeria tenella when administered to chickens, indicating their potential use in veterinary medicine and agriculture (Georgiadis, 1976).
Novel Synthesis Methods
Wang et al. (2011) reported an environmentally friendly ultrasound-mediated protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. This innovative method offers advantages like shorter reaction times and higher yields, contributing to greener and more efficient synthetic procedures (Wang, Zou, Zhao, & Shi, 2011).
Structural Analysis and Bioactivity
Titi et al. (2020) explored the synthesis and structure of pyrazole derivatives, shedding light on their bioactivity against breast cancer and microbes. The study's thorough structural analysis, including X-ray crystallography, helps understand the molecular basis of their biological actions (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).
Formation in Cooked Foods
Ledl, Schnell, and Severin (1976) investigated the presence of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one in various cooked food products. Their research suggests a formation pathway involving primary amines, amino acids, and proteins, emphasizing the compound's relevance in food chemistry (Ledl, Schnell, & Severin, 1976).
Maillard Reaction Product
Knerr, Pischetsrieder, and Severin (1994) identified 5-hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-one as a product of the Maillard reaction, a complex chemical process involving amino acids and reducing sugars. These findings provide insights into food chemistry and the formation of flavor compounds (Knerr, Pischetsrieder, & Severin, 1994).
properties
IUPAC Name |
1-(3,6-dihydro-2H-pyran-5-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-7-3-2-4-9-6-7/h3,8H,2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKZVKJRCBTJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)



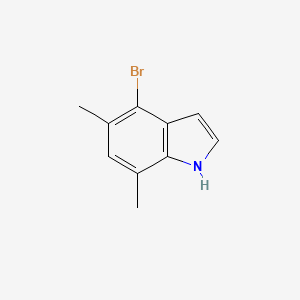

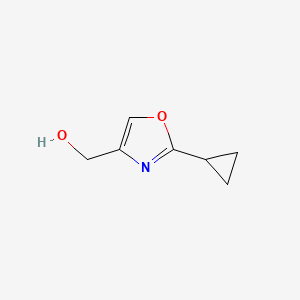
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)

